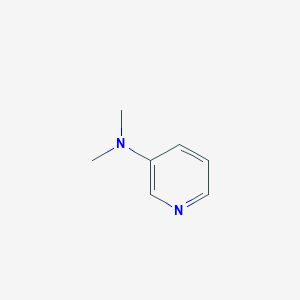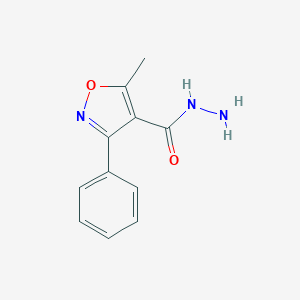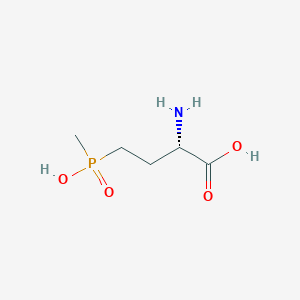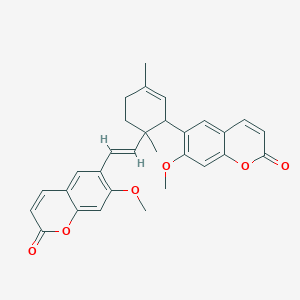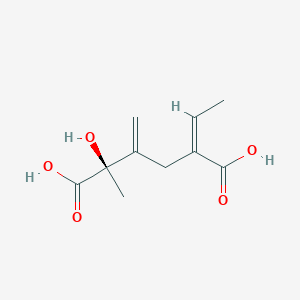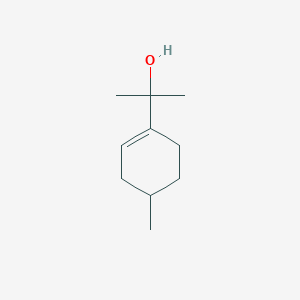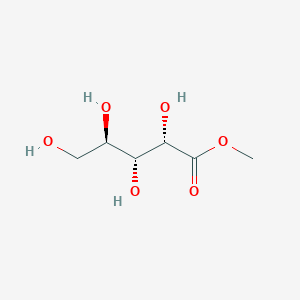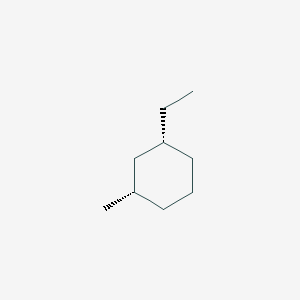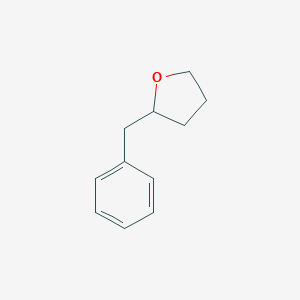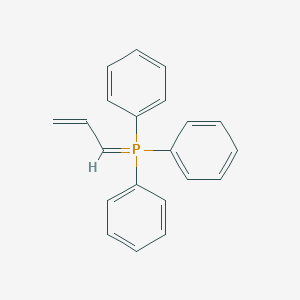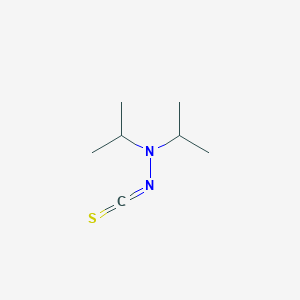
1,1-Diisopropyl-2-(thioxomethylene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diisopropyl-2-(thioxomethylene)hydrazine, commonly known as Azoxypropane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it highly reactive and useful in many chemical reactions.
Applications De Recherche Scientifique
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, carboxylic acids, and alcohols. In addition, this compound has been used in the development of new drugs, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the formation of reactive intermediates that can undergo various chemical reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation-reduction reactions, forming new chemical bonds with other molecules. In addition, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine can undergo cyclization reactions, forming new rings in organic molecules.
Effets Biochimiques Et Physiologiques
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress. Furthermore, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has several advantages for lab experiments. It is relatively easy to synthesize, and the resulting product is highly pure. In addition, this compound has a unique structure that makes it highly reactive and useful in many chemical reactions. However, there are also some limitations to using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in lab experiments. It can be toxic to cells at high concentrations, and its reactivity can make it difficult to control in some reactions.
Orientations Futures
There are several future directions for research on 1,1-Diisopropyl-2-(thioxomethylene)hydrazine. One area of interest is the development of new drugs based on this compound. It has shown potential as an anticancer and neuroprotective agent, and further research could lead to the development of new therapies for various diseases. In addition, there is potential for using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in the development of new materials, such as polymers and coatings. Finally, further research could focus on the synthesis of new derivatives of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine, which could have unique properties and potential applications in various scientific fields.
Conclusion
In conclusion, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and reactivity make it useful in many chemical reactions, and it has shown potential as an anticancer and neuroprotective agent. Further research could lead to the development of new drugs and materials based on this compound, and the synthesis of new derivatives could lead to the discovery of new properties and potential applications.
Méthodes De Synthèse
The synthesis of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the reaction of isopropylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been widely used in the laboratory to produce high yields of pure 1,1-Diisopropyl-2-(thioxomethylene)hydrazine.
Propriétés
Numéro CAS |
17709-98-7 |
|---|---|
Nom du produit |
1,1-Diisopropyl-2-(thioxomethylene)hydrazine |
Formule moléculaire |
C7H14N2S |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
N-isothiocyanato-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-6(2)9(7(3)4)8-5-10/h6-7H,1-4H3 |
Clé InChI |
BZZWPSFJQCKQAD-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)N=C=S |
SMILES canonique |
CC(C)N(C(C)C)N=C=S |
Synonymes |
N-Isothiocyanato-N-isopropyl-1-methylethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
